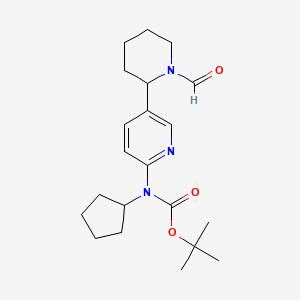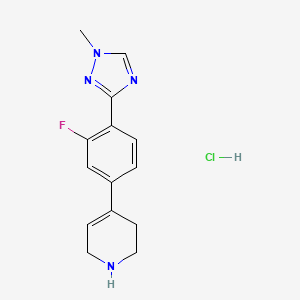
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxy group, a phenylethyl group, and an aminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylethylamine and glycine derivatives.
Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and solvents such as ethanol or methanol.
Chiral Resolution: The chiral resolution of the compound is achieved using chiral catalysts or by employing chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and yield.
Purification: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenylethyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted phenylethyl derivatives.
科学的研究の応用
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body.
Pathways Involved: It modulates biochemical pathways, influencing cellular processes such as signal transduction and metabolism.
類似化合物との比較
Similar Compounds
®-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid: The enantiomer of the compound with different biological activity.
Phenylethylamine Derivatives: Compounds with similar structural features but varying functional groups.
Aminoacetic Acid Derivatives: Compounds with similar aminoacetic acid moieties but different substituents.
Uniqueness
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-[[(1S)-2-hydroxy-1-phenylethyl]amino]acetic acid |
InChI |
InChI=1S/C10H13NO3/c12-7-9(11-6-10(13)14)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1 |
InChIキー |
YBRCUAIBQWDEKS-SECBINFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](CO)NCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(CO)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)
![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)

![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)


![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
